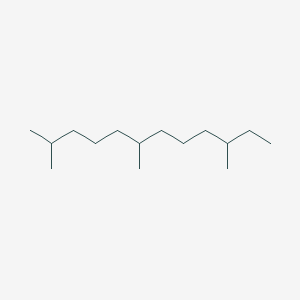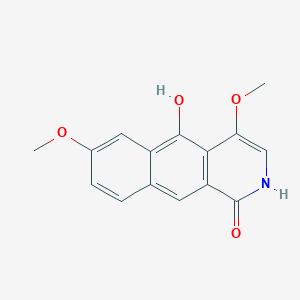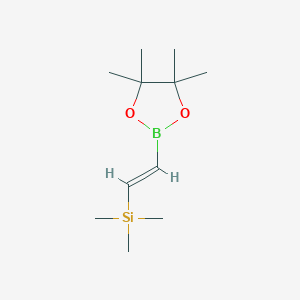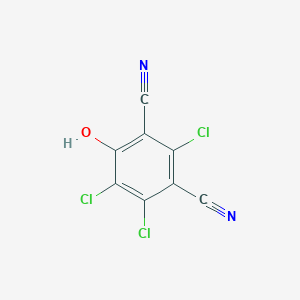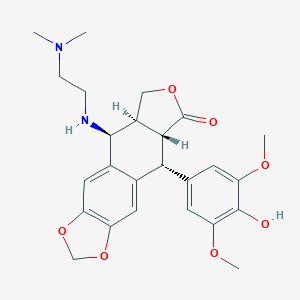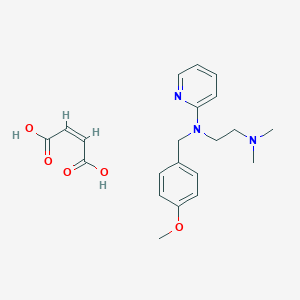
Pyrilaminmaleat
Übersicht
Beschreibung
Pyrilamine maleate salt, also known as mepyramine maleate, is a first-generation antihistamine. It is widely used to alleviate symptoms of allergies, colds, and pruritic skin disorders. The compound targets the histamine H1 receptor as an inverse agonist, which helps in reducing allergic reactions .
Wissenschaftliche Forschungsanwendungen
Pyrilamine-Maleat-Salz hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Referenzstandard in der analytischen Chemie zur Quantifizierung von Antihistaminika in pharmazeutischen Formulierungen verwendet
Medizin: Wird bei der Entwicklung von Antihistaminika und bei der Behandlung allergischer Erkrankungen eingesetzt
Industrie: Wird bei der Formulierung von frei verkäuflichen Medikamenten gegen Erkältungen und Allergien eingesetzt
5. Wirkmechanismus
Pyrilamine-Maleat-Salz übt seine Wirkungen aus, indem es an den Histamin-H1-Rezeptor bindet, einen G-Protein-gekoppelten Rezeptor. Es fördert einen inaktiven Zustand des Rezeptors und stört den Gq/11-vermittelten Signalweg. Diese Wirkung reduziert die Auswirkungen von Histamin und lindert so die Symptome von Allergien und juckenden Erkrankungen .
Ähnliche Verbindungen:
Diphenhydramin: Ein weiteres Antihistaminikum der ersten Generation mit sedativen Eigenschaften.
Chloropyramin: Ähnlich wie Pyrilamine, aber mit einer Chlor- anstelle einer Methoxygruppe.
Pheniramin: Ein Antihistaminikum der ersten Generation mit ähnlichen Einsatzbereichen, aber unterschiedlicher chemischer Struktur
Einzigartigkeit: Pyrilamine-Maleat-Salz ist einzigartig aufgrund seiner hohen Selektivität für den Histamin-H1-Rezeptor und seiner relativ geringen anticholinergen Aktivität im Vergleich zu anderen Antihistaminika der ersten Generation. Dies macht es effektiv bei der Behandlung allergischer Reaktionen mit weniger Nebenwirkungen .
Wirkmechanismus
Target of Action
Pyrilamine Maleate, also known as Mepyramine, primarily targets the Histamine H1 receptor . The H1 receptor plays a crucial role in allergic reactions and inflammatory responses. By targeting this receptor, Pyrilamine Maleate can alleviate symptoms related to allergies and hypersensitivity reactions .
Mode of Action
Pyrilamine Maleate acts as an inverse agonist at the H1 receptor . It binds to a G protein-coupled form of the receptor and promotes a G protein-coupled inactive state of the H1 receptor that interferes with the Gq/11-mediated signaling . This action helps to reduce the effects of histamine, a compound that is released during allergic reactions and causes symptoms such as itching, sneezing, and increased mucus production.
Biochemical Pathways
The primary biochemical pathway affected by Pyrilamine Maleate is the histamine signaling pathway . By acting as an inverse agonist at the H1 receptor, Pyrilamine Maleate inhibits the effects of histamine, thereby reducing the symptoms of allergic reactions .
Pharmacokinetics
Pyrilamine Maleate is known to rapidly permeate the brain, which often results in drowsiness as a side effect . . A study in horses showed that after intravenous administration, serum Pyrilamine concentrations declined from about 280 ng/mL at 5 min post-dose to about 2.5 ng/mL at 8 h post-dose .
Result of Action
The primary result of Pyrilamine Maleate’s action is the reduction of allergic symptoms . By inhibiting the effects of histamine through its action on the H1 receptor, Pyrilamine Maleate can alleviate symptoms such as itching, sneezing, and increased mucus production associated with allergic reactions .
Biochemische Analyse
Biochemical Properties
Pyrilamine Maleate acts as an inverse agonist on the H1 receptor . It has a high selectivity for the histamine H1 receptor over the muscarinic acetylcholine receptors . This interaction with the H1 receptor is the primary biochemical reaction involving Pyrilamine Maleate.
Cellular Effects
Pyrilamine Maleate rapidly permeates the brain, often causing drowsiness as a side effect . This indicates that it can cross the blood-brain barrier and interact with cells in the central nervous system. Side effects may include nervousness, convulsions, tremors, palpitations, gastrointestinal disturbances, sedation, muscular weakness, anorexia, lassitude, and lack of coordination .
Molecular Mechanism
The molecular mechanism of Pyrilamine Maleate involves binding to the H1 receptor as an inverse agonist . This means it binds to the H1 receptor and reduces its activity, thereby reducing the effects of histamine in the body.
Temporal Effects in Laboratory Settings
The plasma elimination of Pyrilamine Maleate fits a one-compartment open model and is first order . The terminal plasma elimination half-life of Pyrilamine Maleate does not increase with increasing doses . This suggests that Pyrilamine Maleate does not exhibit dose-dependent elimination.
Dosage Effects in Animal Models
In a study involving horses, Pyrilamine Maleate was administered intravenously at doses of 7.0 mg/kg or 0.7 mg/kg . Approximately 29% and 38% of the administered dose was excreted in the urine in the first 24 hours in the high and low dose groups, respectively .
Metabolic Pathways
The major metabolite of Pyrilamine Maleate in the body is O-desmethylpyrilamine . This metabolite is produced through the process of O-demethylation, which involves the removal of a methyl group from the Pyrilamine Maleate molecule .
Transport and Distribution
Pyrilamine Maleate is rapidly distributed throughout the body after administration . It is able to cross the blood-brain barrier, indicating that it can be transported into the central nervous system .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Pyrilamine-Maleat-Salz wird durch einen mehrstufigen Prozess synthetisiert. Der primäre Syntheseweg beinhaltet die Reaktion von N-(4-Methoxybenzyl)-N',N'-dimethyl-N-(2-pyridinyl)-1,2-ethanediamin mit Maleinsäure. Die Reaktion erfolgt typischerweise in einem organischen Lösungsmittel unter kontrollierten Temperatur- und pH-Bedingungen, um die Bildung des Maleatsalzes zu gewährleisten .
Industrielle Produktionsverfahren: In industriellen Umgebungen beinhaltet die Produktion von Pyrilamine-Maleat-Salz die großtechnische Synthese unter Verwendung von Hochleistungs-Flüssigchromatographie (HPLC) und Gaschromatographie (GC)-Techniken, um Reinheit und Qualität zu gewährleisten. Der Prozess ist auf Kosteneffizienz und Effizienz optimiert und entspricht pharmazeutischen Standards .
Analyse Chemischer Reaktionen
Reaktionstypen: Pyrilamine-Maleat-Salz unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen hauptsächlich Substitutionsreaktionen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Häufige Reagenzien sind halogenierte organische Verbindungen und Säurehalogenide. Die Reaktionen finden typischerweise in Gegenwart eines Basen- oder Säurekatalysators statt.
Oxidationsreaktionen: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat werden unter kontrollierten Temperatur- und pH-Bedingungen verwendet.
Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden unter wasserfreien Bedingungen eingesetzt
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Derivate von Pyrilamine-Maleat, die in pharmazeutischen Formulierungen weiter verwendet werden können .
Vergleich Mit ähnlichen Verbindungen
Diphenhydramine: Another first-generation antihistamine with sedative properties.
Chloropyramine: Similar to pyrilamine but with a chloro group instead of a methoxy group.
Pheniramine: A first-generation antihistamine with similar uses but different chemical structure
Uniqueness: Pyrilamine maleate salt is unique due to its high selectivity for the histamine H1 receptor and its relatively low anticholinergic activity compared to other first-generation antihistamines. This makes it effective in treating allergic reactions with fewer side effects .
Eigenschaften
IUPAC Name |
(Z)-but-2-enedioic acid;N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O.C4H4O4/c1-19(2)12-13-20(17-6-4-5-11-18-17)14-15-7-9-16(21-3)10-8-15;5-3(6)1-2-4(7)8/h4-11H,12-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYWFNAQESKDNC-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O.C4H4O4, C21H27N3O5 | |
| Record name | PYRILAMINE MALEATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20973 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021216 | |
| Record name | Pyrilamine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pyrilamine maleate appears as white crystals or powder. Melting point 100-101 °C. Bitter saline taste. An antihistamine. | |
| Record name | PYRILAMINE MALEATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20973 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
>60.2 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |
| Record name | SID855902 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | PYRILAMINE MALEATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20973 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
59-33-6 | |
| Record name | PYRILAMINE MALEATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20973 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pyrilamine maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrilamine maleate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PYRILAMINE MALEATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757305 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mepyramine maleate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3604 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Ethanediamine, N1-[(4-methoxyphenyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-, (2Z)-2-butenedioate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrilamine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mepyramine maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRILAMINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R35D29L3ZA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
212 to 214 °F (NTP, 1992) | |
| Record name | PYRILAMINE MALEATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20973 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




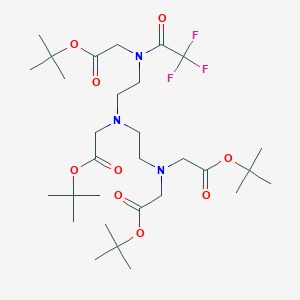
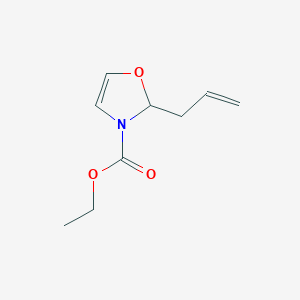
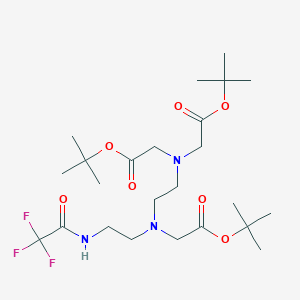

![2-(3-Chlorophenyl)-4-ethoxy-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B139069.png)


